molecular formula C21H17N3O2S B14003869 2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid CAS No. 68614-60-8

2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Cat. No.: B14003869
CAS No.: 68614-60-8
M. Wt: 375.4 g/mol
InChI Key: OMNALNBDQLKNRM-UHFFFAOYSA-N
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Description

ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]-: is a complex organic compound known for its unique structure and diverse applications. This compound features a triazole ring, a naphthalenylmethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- typically involves multi-step organic reactions. One common method includes the reaction of mercaptoacetic acid with 1-chloromethyl naphthalene under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-phenyl-4H-1,2,4-triazole-3-thiol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The triazole ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(NAPHTH-1-YLMETHYLTHIO)ACETIC ACID: Shares a similar structure but lacks the triazole and phenyl groups.

    (1-NAPHTHYLMETHYLTHIO)ACETIC ACID: Similar but with variations in the substituents on the naphthalene ring.

Uniqueness

ACETIC ACID,2-[[5-(1-NAPHTHALENYLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]THIO]- is unique due to its combination of a triazole ring, naphthalenylmethyl group, and phenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

68614-60-8

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C21H17N3O2S/c25-20(26)14-27-21-23-22-19(24(21)17-10-2-1-3-11-17)13-16-9-6-8-15-7-4-5-12-18(15)16/h1-12H,13-14H2,(H,25,26)

InChI Key

OMNALNBDQLKNRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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